7-benzyl-3-cyclopropyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
7-benzyl-3-cyclopropyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-3-cyclopropyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimido[1,2-a][1,3,5]triazin-6-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the core structure.
Introduction of the Benzyl and Cyclopropyl Groups: These groups can be introduced via alkylation reactions using benzyl halides and cyclopropyl halides, respectively.
Methoxyphenyl Substitution: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrimido[1,2-a][1,3,5]triazin-6-one core, potentially leading to dihydro or tetrahydro derivatives.
Substitution: The benzyl and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and strong bases or acids are typically employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as a pharmacophore. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with various biological pathways could lead to the development of new drugs for treating diseases.
Industry
In the industrial sector, the compound’s unique properties may be leveraged for the development of new materials, such as polymers or coatings, with specific desired characteristics.
Mechanism of Action
The mechanism of action of 7-benzyl-3-cyclopropyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
7-benzyl-3-cyclopropyl-1-(2-hydroxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: Similar structure but with a hydroxy group instead of a methoxy group.
7-benzyl-3-cyclopropyl-1-(2-chlorophenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 7-benzyl-3-cyclopropyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C24H26N4O2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
7-benzyl-3-cyclopropyl-1-(2-methoxyphenyl)-8-methyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C24H26N4O2/c1-17-20(14-18-8-4-3-5-9-18)23(29)28-16-26(19-12-13-19)15-27(24(28)25-17)21-10-6-7-11-22(21)30-2/h3-11,19H,12-16H2,1-2H3 |
InChI Key |
UJEPUQAUFXFYNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2CN(CN(C2=N1)C3=CC=CC=C3OC)C4CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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